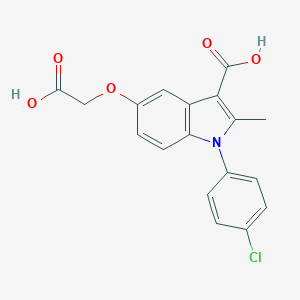
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid, also known as CMIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMIC belongs to the class of indole derivatives and is synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, this compound has been studied for its potential use as a soil conditioner and water treatment agent.
Mecanismo De Acción
The mechanism of action of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. In anticancer studies, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In anti-inflammatory studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In antiviral studies, this compound has been shown to inhibit viral replication and reduce viral load.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce oxidative stress, improve glucose metabolism, and enhance cognitive function. It has also been shown to have a protective effect on the liver and kidneys. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability. It is also readily available in large quantities, making it suitable for high-throughput screening studies. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties. In materials science, this compound can be used as a building block for the synthesis of novel materials with unique properties. In environmental science, further studies are needed to evaluate the potential use of this compound as a soil conditioner and water treatment agent.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method has been optimized to obtain high yields and purity, making it a viable compound for various applications. This compound has been extensively studied for its potential applications in medicinal chemistry, materials science, and environmental science. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid involves a multi-step process that starts with the reaction of 4-chloroaniline with methyl isocyanoacetate. The product obtained is then subjected to a series of reactions, including cyclization, hydrolysis, and esterification, to obtain the final product this compound. The synthesis of this compound has been optimized to obtain high yields and purity, making it a viable compound for various applications.
Propiedades
Fórmula molecular |
C18H14ClNO5 |
|---|---|
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C18H14ClNO5/c1-10-17(18(23)24)14-8-13(25-9-16(21)22)6-7-15(14)20(10)12-4-2-11(19)3-5-12/h2-8H,9H2,1H3,(H,21,22)(H,23,24) |
Clave InChI |
MSJNKDFYIJCKCY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2)OCC(=O)O)C(=O)O |
SMILES canónico |
CC1=C(C2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2)OCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)



![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)

![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)
